molecular formula C21H16BrN3O4 B11293388 3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11293388
M. Wt: 454.3 g/mol
InChI Key: URUXMGOCYMHXRF-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrazolopyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.

    Addition of the Dimethoxyphenyl Group: This step involves the use of dimethoxyphenyl reagents under specific conditions to attach the group to the core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-6-(2,4-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties. The presence of the 2,3-dimethoxyphenyl group, in particular, imparts distinct reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(2,3-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16BrN3O4/c1-28-16-5-3-4-13(19(16)29-2)15-10-14(21(26)27)17-18(24-25-20(17)23-15)11-6-8-12(22)9-7-11/h3-10H,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

URUXMGOCYMHXRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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